molecular formula C6H14O2 B3380201 5-Methoxypentan-2-ol CAS No. 18423-18-2

5-Methoxypentan-2-ol

Cat. No.: B3380201
CAS No.: 18423-18-2
M. Wt: 118.17 g/mol
InChI Key: PDMAJFCAGVQTSM-UHFFFAOYSA-N
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Description

5-Methoxypentan-2-ol is an organic compound with the molecular formula C6H14O2. It is a secondary alcohol with a methoxy group attached to the fifth carbon of the pentane chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypentan-2-ol can be synthesized through several methods. One common method involves the reaction of 5-methoxypentanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of 5-methoxypentanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypentan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methoxypentan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to 5-methoxypentane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 5-Methoxypentan-2-one.

    Reduction: 5-Methoxypentane.

    Substitution: 5-Methoxypentyl chloride or 5-Methoxypentyl bromide.

Scientific Research Applications

5-Methoxypentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a solvent and reagent in biochemical assays and experiments.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxypentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its methoxy group can also influence its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxypentanal
  • 5-Methoxypentan-2-one
  • 5-Methoxypentane
  • 5-Methoxypentyl chloride
  • 5-Methoxypentyl bromide

Uniqueness

5-Methoxypentan-2-ol is unique due to its specific structure, which combines a secondary alcohol with a methoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile compound in synthetic and industrial processes.

Properties

IUPAC Name

5-methoxypentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(7)4-3-5-8-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMAJFCAGVQTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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